N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both nitro and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The nitro and bromine substituents play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
- N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-trichlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both nitro and tribromo substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Br3N4O4 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H11Br3N4O4/c16-9-4-11(17)15(12(18)5-9)19-7-14(24)21-20-6-8-3-10(22(25)26)1-2-13(8)23/h1-6,19,23H,7H2,(H,21,24)/b20-6+ |
InChI Key |
HLWSZFPYTGQBMD-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
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